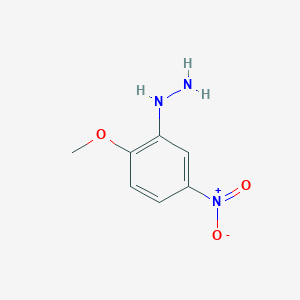
(2-Methoxy-5-nitrophenyl)hydrazine
Overview
Description
(2-Methoxy-5-nitrophenyl)hydrazine is a chemical compound characterized by its molecular structure, which includes a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenyl ring, and a hydrazine group (-NH-NH₂) attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Nitration and Methylation: The compound can be synthesized through the nitration of 2-methoxyaniline followed by diazotization and subsequent reaction with hydrazine.
Direct Hydrazination: Another method involves the direct reaction of 2-methoxy-5-nitroaniline with hydrazine hydrate under acidic conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of (2-methoxy-5-aminophenyl)hydrazine.
Substitution: Substitution reactions can occur at the nitro or methoxy groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds, and other oxidized forms.
Reduction: Aminophenyl derivatives.
Substitution: Alkoxy, alkyl, or other substituted phenyl derivatives.
Scientific Research Applications
(2-Methoxy-5-nitrophenyl)hydrazine is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Methoxy-5-nitrophenyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, while the hydrazine group can participate in nucleophilic reactions. These interactions can lead to the formation of various intermediates and products, influencing biological and chemical processes.
Comparison with Similar Compounds
(2-Methoxy-5-nitrophenyl)hydrazine is compared with other similar compounds such as:
2-Methoxyaniline: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrophenol: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
4-Nitroaniline: The nitro group is positioned differently on the benzene ring, affecting its reactivity and uses.
Properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCEFZEOJNKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519494 | |
| Record name | (2-Methoxy-5-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94829-98-8 | |
| Record name | (2-Methoxy-5-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


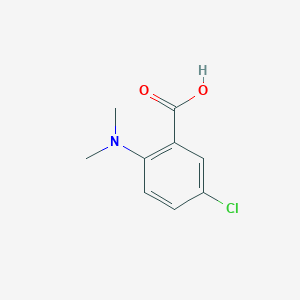

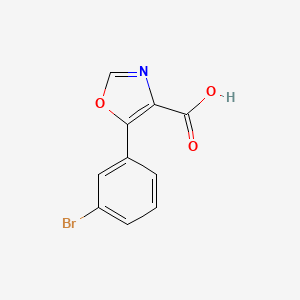
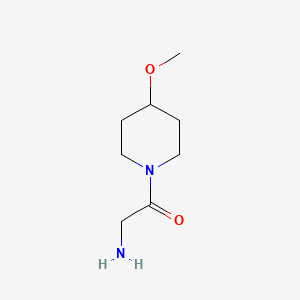






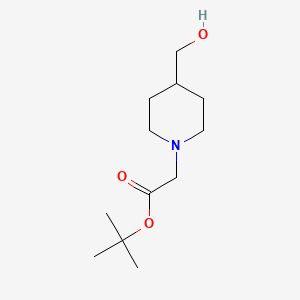

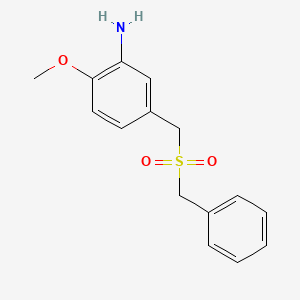
![3-amino-N-methyl-4-[(1-methylethyl)oxy]benzenesulfonamide](/img/structure/B7870215.png)
